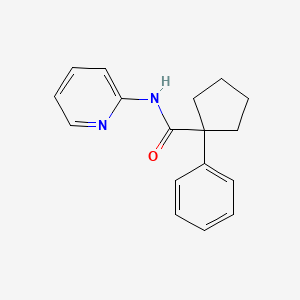
1-phenyl-N-2-pyridinylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-2-pyridinylcyclopentanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that can easily cross the blood-brain barrier, making it an ideal tool for studying the central nervous system.
Mechanism of Action
1-phenyl-N-2-pyridinylcyclopentanecarboxamide acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By binding to a specific site on the receptor, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. It also increases the release of neurotransmitters such as glutamate and acetylcholine, which are involved in cognitive function. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily cross the blood-brain barrier, making it an ideal tool for studying the central nervous system. It has also been extensively studied and has a well-understood mechanism of action. However, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has some limitations as well. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of the compound in the body. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to have some toxic effects at high doses, which can limit its use in experiments.
Future Directions
There are several future directions for research involving 1-phenyl-N-2-pyridinylcyclopentanecarboxamide. One area of interest is the development of new drugs that target the NMDA receptor, based on the mechanism of action of 1-phenyl-N-2-pyridinylcyclopentanecarboxamide. Another area of interest is the use of 1-phenyl-N-2-pyridinylcyclopentanecarboxamide to study the mechanisms of drug addiction and to develop new treatments for drug abuse. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide could be used to study the effects of aging on the central nervous system and to develop new treatments for age-related cognitive decline.
Conclusion:
In conclusion, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide is a synthetic compound that has been widely used in scientific research to study the central nervous system. It acts as a positive allosteric modulator of the NMDA receptor, enhancing learning and memory. 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving 1-phenyl-N-2-pyridinylcyclopentanecarboxamide, including the development of new drugs and the study of aging and cognitive decline.
Synthesis Methods
1-phenyl-N-2-pyridinylcyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 2-pyridinecarboxylic acid with phenylmagnesium bromide, followed by cyclization with cyclopentanone. The resulting compound can be purified through column chromatography to obtain pure 1-phenyl-N-2-pyridinylcyclopentanecarboxamide.
Scientific Research Applications
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been extensively used in scientific research to study the central nervous system. It has been shown to enhance memory and learning in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has also been used to study the mechanisms of drug addiction and to develop new treatments for drug abuse.
properties
IUPAC Name |
1-phenyl-N-pyridin-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-16(19-15-10-4-7-13-18-15)17(11-5-6-12-17)14-8-2-1-3-9-14/h1-4,7-10,13H,5-6,11-12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNDILHNQLVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-2-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)

![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)





![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)

